Ethyl 2-acetyl-6-nitrobenzoate

Cholinesterase inhibition Enzymology Neuropharmacology

Ethyl 2-acetyl-6-nitrobenzoate (CAS 1057676-83-1, C₁₁H₁₁NO₅, MW 237.21) is a nitroaromatic ester featuring ortho-disposed acetyl and nitro groups on a benzoate core. It is commercially available through major chemical suppliers including Sigma-Aldrich (AldrichCPR) and AKSci, typically at ≥95% purity.

Molecular Formula C11H11NO5
Molecular Weight 237.21 g/mol
Cat. No. B8764053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-acetyl-6-nitrobenzoate
Molecular FormulaC11H11NO5
Molecular Weight237.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)C
InChIInChI=1S/C11H11NO5/c1-3-17-11(14)10-8(7(2)13)5-4-6-9(10)12(15)16/h4-6H,3H2,1-2H3
InChIKeyLYVZYVQSRNCXGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Acetyl-6-nitrobenzoate CAS 1057676-83-1: Structural, Spectroscopic and Procurement Baseline


Ethyl 2-acetyl-6-nitrobenzoate (CAS 1057676-83-1, C₁₁H₁₁NO₅, MW 237.21) is a nitroaromatic ester featuring ortho-disposed acetyl and nitro groups on a benzoate core. It is commercially available through major chemical suppliers including Sigma-Aldrich (AldrichCPR) and AKSci, typically at ≥95% purity . The compound has been fully characterized via X-ray crystallography and comprehensive NMR spectroscopy (¹H, ¹³C), with the crystal structure deposited in the Cambridge Structural Database [1]. Its unique ortho-substitution pattern confers distinct conformational properties relevant to downstream reactivity and structure-activity investigations.

Ethyl 2-Acetyl-6-nitrobenzoate: Why Unsubstituted or Mono-Substituted Analogs Cannot Be Interchanged


Ethyl 2-acetyl-6-nitrobenzoate cannot be substituted with ethyl 2-nitrobenzoate or 2-acetylbenzoate derivatives due to the synergistic electronic and steric effects imposed by its ortho-disubstituted pattern. The presence of both the electron-withdrawing nitro group and the acetyl moiety in adjacent positions on the benzoate ring fundamentally alters spectroscopic signatures, crystalline packing behavior, and enzymatic activation potential [1] [2]. In antimycobacterial applications, the ethyl ester form of nitrobenzoates exhibits consistently higher activity than the corresponding free acids, indicating that ester hydrolysis constitutes a rate-limiting activation step in mycobacterial systems—a property absent in non-esterified analogs [3]. Furthermore, the specific ortho-nitro substitution in ethyl 2-nitrobenzoate reduces alkaline hydrolysis rates relative to meta- and para- isomers due to steric hindrance, a property that would be further modulated by the additional 2-acetyl group in the target compound [4]. These compound-specific features mean that generic substitution with simpler nitrobenzoates would compromise both the intended chemical reactivity and the observed biological activity.

Ethyl 2-Acetyl-6-nitrobenzoate: Quantitative Comparative Evidence for Scientific Selection


Acetylcholinesterase Inhibition Potency: Quantitative Comparison with Unsubstituted Ethyl Nitrobenzoates

Ethyl 2-acetyl-6-nitrobenzoate exhibits nanomolar acetylcholinesterase (AChE) inhibition, with a reported Ki value of 1.10 nM [1]. In contrast, unsubstituted ethyl nitrobenzoate derivatives evaluated in prior studies showed weak AChE inhibition, achieving less than 50% inhibition at 10 μM concentrations [2]. This represents an approximate 4-5 order of magnitude potency enhancement conferred by the 2-acetyl substitution pattern.

Cholinesterase inhibition Enzymology Neuropharmacology

Antimycobacterial Activity: Esterification Confers Enhanced Potency Over Free Acids

In a systematic evaluation of 64 nitrobenzoate derivatives against M. tuberculosis, esters of weak acids demonstrated consistently improved antimycobacterial activity compared to their corresponding free acids [1]. The nitrobenzoate scaffold, particularly in its ester form, exhibited intriguing activity with the 3,5-dinitro esters series being most active [2]. For the broader nitrobenzoate class, the ethyl ester form (as represented by the target compound) is expected to show enhanced activity relative to 2-acetyl-6-nitrobenzoic acid (CAS 13619-70-0), which exhibits MIC values of approximately 50 μg/mL against bacterial strains [3].

Antimycobacterial Tuberculosis Prodrug activation

X-ray Crystallographic Characterization: Definitive Structural Assignment Versus Uncharacterized Analogs

Ethyl 2-acetyl-6-nitrobenzoate has been fully characterized by single-crystal X-ray diffraction, providing unambiguous structural confirmation with monoclinic crystal system, space group C2, and unit cell parameters: a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. In contrast, many closely related analogs including ethyl 2-nitrobenzoate and methyl 2-acetyl-6-nitrobenzoate lack published crystal structure data, leaving their solid-state conformational behavior unverified [2] [3].

X-ray crystallography Structural biology Conformational analysis

Synthetic Accessibility: Quantitative Yield Advantage via Adapted Vilsmeier Conditions

Ethyl 2-acetyl-6-nitrobenzoate can be synthesized in quantitative yield via a one-step protocol using adapted Vilsmeier conditions, with full spectroscopic characterization (¹H NMR, ²H NMR, ¹³C NMR, IR, Raman) provided [1]. In comparison, conventional esterification methods for similar nitrobenzoate esters typically report yields of 85-92%, as exemplified by the preparation of ethyl 2-nitrobenzoate via standard acid-catalyzed esterification (92% yield) [2].

Synthetic methodology Process chemistry Yield optimization

Ring-Chain Tautomeric Stability: Distinct Conformational Preference Versus 6-Hydroxy and 6-Amino Analogs

2-Acetyl-6-nitrobenzoic acid (the free acid counterpart to the target ester) exists predominantly as the open-chain structure A, whereas the corresponding 2-acetyl-6-hydroxybenzoic acid and 2-acetyl-6-aminobenzoic acid analogs exist predominantly as the cyclic ring structure B [1]. This fundamental tautomeric difference—driven by the electron-withdrawing nitro group—directly influences the reactivity of the ester derivative in nucleophilic and electrophilic transformations.

Tautomerism Conformational analysis Physical organic chemistry

Ethyl 2-Acetyl-6-nitrobenzoate: Validated Research and Industrial Application Scenarios


Cholinesterase-Targeted Hit-to-Lead Programs in CNS Drug Discovery

Ethyl 2-acetyl-6-nitrobenzoate serves as a validated nanomolar AChE inhibitor (Ki = 1.10 nM), representing a confirmed hit for programs targeting cognitive disorders, myasthenia gravis, or pesticide development [1]. Unlike unsubstituted ethyl nitrobenzoates, which exhibit negligible AChE inhibition at pharmacologically relevant concentrations (<50% at 10 μM), this compound offers immediate entry into SAR expansion and lead optimization without requiring de novo hit identification [2]. The commercial availability through Sigma-Aldrich and AKSci at ≥95% purity enables rapid procurement for in vitro enzymology, cell-based assays, and initial in vivo pharmacokinetic studies.

Antimycobacterial Prodrug Scaffold Development for Tuberculosis Research

As a representative of the nitrobenzoate ester class, ethyl 2-acetyl-6-nitrobenzoate is suitable for antimycobacterial prodrug development, capitalizing on the demonstrated activity enhancement of esters over free acids in mycobacterial systems [1]. The ester form is expected to show superior activity relative to 2-acetyl-6-nitrobenzoic acid (MIC ≈ 50 μg/mL) and can be used to explore structure-activity relationships of ortho-disubstituted nitroaromatic esters against M. tuberculosis, including investigation of mycobacterial esterase activation, membrane permeability optimization, and cytotoxicity profiling against THP-1 monocytic cells [2].

Solid-State Characterization and Polymorph Screening Studies

The compound's fully determined crystal structure (monoclinic C2, a=20.2528Å, b=6.7254Å, c=10.6748Å, β=94.699°) provides a definitive reference for solid-state characterization, polymorph screening, and co-crystal engineering studies [1]. Unlike uncharacterized analogs such as ethyl 2-nitrobenzoate and methyl 2-acetyl-6-nitrobenzoate, this compound can be used immediately in structure-property relationship studies linking crystal packing to solubility, stability, and formulation performance [2].

Heterocyclic Synthesis: Building Block for Isoquinoline and Indole Derivatives

Ethyl 2-acetyl-6-nitrobenzoate, with its ortho-acetyl group adjacent to the ester moiety, serves as a versatile building block for heterocyclic synthesis, particularly in the preparation of isoquinoline and indole derivatives [1]. The nitro group can be reduced to an amine for further functionalization or exploited as a directing group in transition metal-catalyzed C-H activation reactions. The open-chain tautomeric preference of the 2-acetyl-6-nitrobenzoic acid core [2] translates to distinct reactivity in condensation and cyclization reactions compared to 6-hydroxy or 6-amino analogs, making this ester particularly suitable for applications requiring ketone functionality for imine formation or aldol-type condensations.

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